![molecular formula C35H20Br2N2O8 B3824867 methylenedi-1,2-naphthalenediyl bis(4-bromo-3-nitrobenzoate)](/img/structure/B3824867.png)
methylenedi-1,2-naphthalenediyl bis(4-bromo-3-nitrobenzoate)
Overview
Description
“Methylenedi-1,2-naphthalenediyl bis(4-bromo-3-nitrobenzoate)” suggests a compound that has a naphthalene core (a polycyclic aromatic hydrocarbon made up of two fused benzene rings) with methylene bridges connecting to two benzoate groups. Each benzoate group is substituted with a bromo and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and substituents. The naphthalene core would contribute significant π-conjugation and the bromo, nitro, and benzoate groups would likely have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The bromo groups could potentially undergo nucleophilic substitution reactions . The nitro groups could be reduced to amines . The benzoate groups could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromatic nature and the presence of the bromo, nitro, and benzoate groups. It would likely be a solid at room temperature .Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-[[2-(4-bromo-3-nitrobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-bromo-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H20Br2N2O8/c36-28-13-9-22(17-30(28)38(42)43)34(40)46-32-15-11-20-5-1-3-7-24(20)26(32)19-27-25-8-4-2-6-21(25)12-16-33(27)47-35(41)23-10-14-29(37)31(18-23)39(44)45/h1-18H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXAWAHATDZJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC(=C(C=C5)Br)[N+](=O)[O-])OC(=O)C6=CC(=C(C=C6)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H20Br2N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanediyldinaphthalene-1,2-diyl bis(4-bromo-3-nitrobenzoate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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